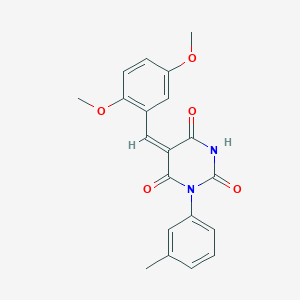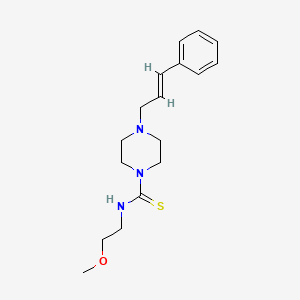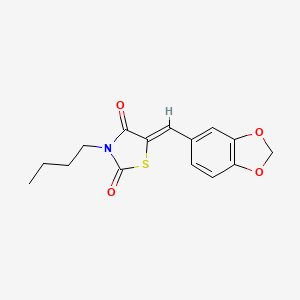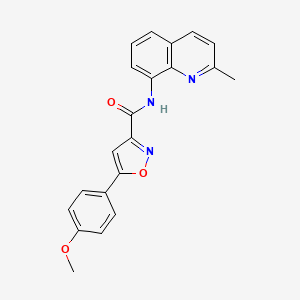
N-1H-indol-5-yl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
Übersicht
Beschreibung
N-1H-indol-5-yl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide, commonly known as BITC, is a synthetic compound that has been extensively studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
The anti-cancer mechanism of BITC involves the activation of multiple signaling pathways that regulate cell growth, survival, and apoptosis. BITC has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in regulating cell cycle progression and apoptosis. In addition, BITC can inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a key role in cancer development and progression.
Biochemical and Physiological Effects
BITC has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, BITC has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties. BITC has also been shown to modulate the expression of various genes involved in metabolism, immune response, and cellular stress response.
Vorteile Und Einschränkungen Für Laborexperimente
BITC has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. BITC is also stable and can be stored for extended periods without degradation. However, BITC has some limitations for lab experiments. It is highly reactive and can form adducts with other molecules, which can complicate data interpretation. BITC can also exhibit non-specific effects on cellular processes, which can make it difficult to distinguish its specific effects from other compounds.
Zukünftige Richtungen
There are several future directions for the study of BITC. One area of research is the development of novel BITC analogs with improved anti-cancer properties and reduced toxicity. Another area of research is the investigation of the synergistic effects of BITC with other anti-cancer agents, such as chemotherapy drugs and targeted therapies. Finally, the development of BITC-based drug delivery systems for targeted cancer therapy is an exciting area of research with great potential for clinical translation.
Conclusion
In conclusion, BITC is a synthetic compound that has shown great promise as a potential anti-cancer agent. Its mechanism of action involves the activation of multiple signaling pathways that regulate cell growth, survival, and apoptosis. BITC has several advantages for lab experiments, but also has some limitations. Future research on BITC should focus on the development of novel analogs, investigation of synergistic effects, and development of drug delivery systems for targeted cancer therapy.
Wissenschaftliche Forschungsanwendungen
BITC has been extensively studied for its potential anti-cancer properties. In vitro studies have shown that BITC can induce apoptosis (programmed cell death) in various cancer cell lines, including breast, prostate, colon, and lung cancer cells. In addition, BITC has been shown to inhibit the growth and proliferation of cancer cells by targeting multiple signaling pathways involved in cancer development and progression.
Eigenschaften
IUPAC Name |
N-(1H-indol-5-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c23-16(19-12-5-6-14-11(9-12)7-8-18-14)10-22-17(24)13-3-1-2-4-15(13)20-21-22/h1-9,18H,10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQDHIUVMZDYNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NC3=CC4=C(C=C3)NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-5-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,7-bis(difluoromethyl)-N-[4-(1-pyrrolidinyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4652900.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-phenylacetamide](/img/structure/B4652902.png)

![2-{2-[4-(1-naphthylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4652923.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(4-pyridinylmethyl)-1-piperazinyl]acetamide](/img/structure/B4652925.png)
![3-[8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-diethyl-1-propanamine](/img/structure/B4652932.png)
![N-[3-(4-methoxyphenyl)propyl]-2-(methylthio)benzamide](/img/structure/B4652940.png)

![1-(4-ethoxyphenyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4652962.png)


![2-(2-methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4652978.png)

![2-(butylthio)-3-cyclohexyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4652995.png)